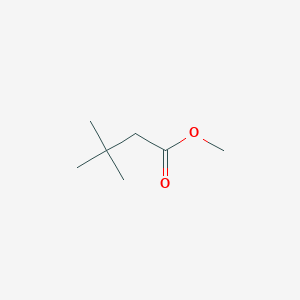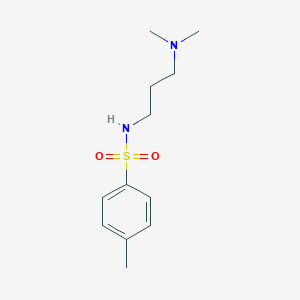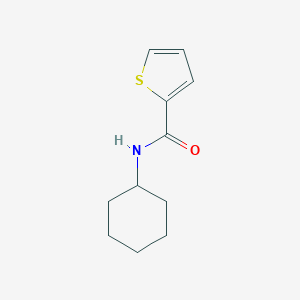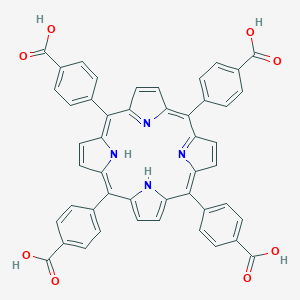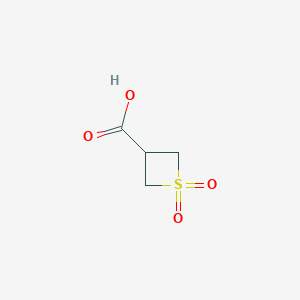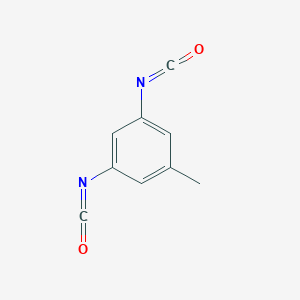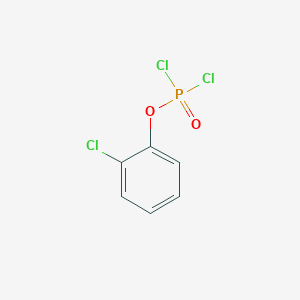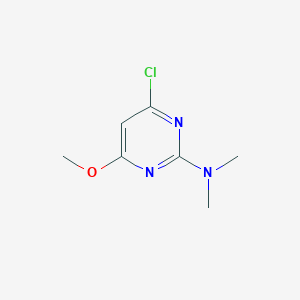
Copper Histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper histidine is a complex compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a coordination compound that consists of copper ions and histidine ligands. Copper histidine has been extensively studied for its use in various scientific research applications, including biochemistry, pharmacology, and medical sciences.
科学的研究の応用
Copper histidine has several scientific research applications, including its use as a catalyst in biochemical reactions, as a potential anticancer agent, and as a diagnostic tool for various diseases. Copper histidine has been shown to exhibit significant catalytic activity in various biochemical reactions, including the oxidation of organic compounds and the reduction of oxygen. Additionally, copper histidine has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Finally, copper histidine has been studied as a diagnostic tool for various diseases, including Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of copper histidine is complex and not fully understood. However, it is believed that copper histidine exerts its effects by interacting with various enzymes and proteins in the body. Copper histidine has been shown to inhibit the activity of certain enzymes, including angiotensin-converting enzyme (ACE) and tyrosinase. Additionally, copper histidine has been shown to interact with various proteins, including albumin and transferrin.
Biochemical and Physiological Effects:
Copper histidine has several biochemical and physiological effects, including its ability to scavenge free radicals, regulate gene expression, and modulate immune function. Copper histidine has been shown to scavenge free radicals, which are known to contribute to the development of various diseases, including cancer and cardiovascular disease. Additionally, copper histidine has been shown to regulate gene expression, which may have potential therapeutic applications. Finally, copper histidine has been shown to modulate immune function, which may have implications for the treatment of various immune-related disorders.
実験室実験の利点と制限
Copper histidine has several advantages and limitations for lab experiments. One of the advantages of copper histidine is its ability to act as a catalyst in various biochemical reactions, which can significantly increase the rate of reaction. Additionally, copper histidine is relatively stable and can be easily synthesized in the lab. However, one of the limitations of copper histidine is its potential toxicity, which can limit its use in certain applications. Additionally, copper histidine can be expensive to produce, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of copper histidine. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of copper histidine and its potential therapeutic applications. Finally, more studies are needed to investigate the potential toxicity of copper histidine and its safety profile in humans.
Conclusion:
In conclusion, copper histidine is a complex compound that has several potential scientific research applications. It can be synthesized using various methods and has several advantages and limitations for lab experiments. Further research is needed to fully understand the mechanism of action of copper histidine and its potential therapeutic applications. Overall, copper histidine is a promising compound that has the potential to significantly impact various fields of scientific research.
合成法
Copper histidine can be synthesized using various methods, including chemical synthesis and biological synthesis. Chemical synthesis involves the reaction of copper ions with histidine ligands in the presence of a suitable solvent. Biological synthesis, on the other hand, involves the use of living organisms such as bacteria and fungi to produce copper histidine.
特性
CAS番号 |
12561-67-0 |
|---|---|
分子式 |
C12H16CuN6O4 |
分子量 |
371.84 g/mol |
IUPAC名 |
copper;(2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/2C6H9N3O2.Cu/c2*7-5(6(10)11)1-4-2-8-3-9-4;/h2*2-3,5H,1,7H2,(H,8,9)(H,10,11);/q;;+2/p-2/t2*5-;/m00./s1 |
InChIキー |
UUYDYUZBCIHUFZ-MDTVQASCSA-L |
異性体SMILES |
C1=C(NC=N1)C[C@@H](C(=O)[O-])N.C1=C(NC=N1)C[C@@H](C(=O)[O-])N.[Cu+2] |
SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Cu+2] |
正規SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Cu+2] |
その他のCAS番号 |
13870-80-9 12561-67-0 |
同義語 |
copper histidine Cu-His histidine, copper(1+) salt (1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



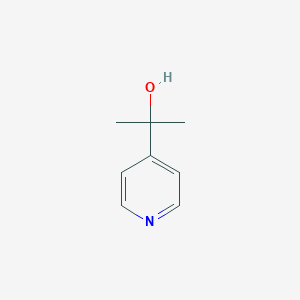
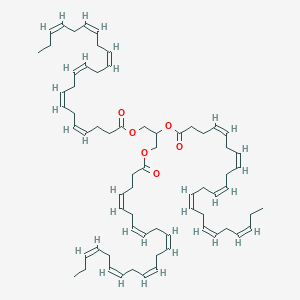
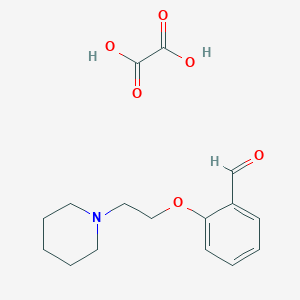
![Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-](/img/structure/B77584.png)
